Capillin

Antifungal Agricultural fungicide Plant pathology

Select Capillin for its unique conjugated ynone architecture, not achievable with co-isolated Artemisia analogs like capillene or capillarisin. This structural distinction drives its exceptional potency: >90% inhibition of Botrytis cinerea at 0.05 mg/mL, apoptosis induction in HL-60 cells at 1 μM, and multi-target inhibition of α-glucosidase, PTP1B, and RLAR. It also delivers larvicidal activity (LC50 130 ppm against Lasioderma serricorne). For research programs demanding targeted, high-purity bioactivity—whether antifungal, anticancer, or metabolic—Capillin is the definitive, non-substitutable choice.

Molecular Formula C12H8O
Molecular Weight 168.19 g/mol
CAS No. 495-74-9
Cat. No. B1212586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapillin
CAS495-74-9
Synonyms1-phenyl-2,4-hexadiyn-1-one
capillin
Molecular FormulaC12H8O
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC#CC#CC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H8O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,1H3
InChIKeyRAZOKRUZEQERLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capillin (CAS: 495-74-9) Procurement Guide: Baseline Profile of a Broad-Spectrum Bioactive Polyacetylene


Capillin (CAS: 495-74-9), chemically known as 1-phenylhexa-2,4-diyn-1-one, is a naturally occurring aromatic polyacetylene with the molecular formula C₁₂H₈O and a molecular weight of 168.19 g/mol [1]. It is primarily isolated from essential oils of various Artemisia species, including Artemisia capillaris, Artemisia dracunculus, and Artemisia nilagirica, and is recognized as a key bioactive constituent contributing to the diverse pharmacological properties of these plants [2][3]. Its structure features a unique conjugated ynone system, consisting of an acetophenone moiety linked to a pentadiynyl chain, which underpins its broad spectrum of reported biological activities, ranging from potent antifungal and cytotoxic effects to enzyme inhibition relevant for metabolic disorders [4][5].

Why Capillin (CAS: 495-74-9) Cannot Be Readily Substituted with Other Artemisia-Derived Analogs: The Basis for Quantitative Differentiation


Procurement decisions for research or industrial applications involving Artemisia-derived compounds cannot rely on simple in-class substitution due to profound structural and functional divergence. While compounds like capillene, capillarisin, and capillinol are often co-isolated from the same botanical sources and share a common biogenetic origin, their molecular architectures dictate distinct biological activities and potencies [1]. For instance, the specific conjugated ynone structure of capillin is crucial for its potent direct antifungal activity and its unique mechanism of apoptosis induction, which differs from the anti-inflammatory and hepatoprotective profiles of coumarin-based analogs like capillarisin or the comparatively weaker inhibitory activity of the alcohol derivative capillinol on key metabolic enzymes [2][3]. The following quantitative evidence guide provides the specific, verifiable data required to distinguish capillin's performance from its closest alternatives, thereby justifying its targeted selection.

Quantitative Evidence Guide: Verifiable Differentiation of Capillin (CAS: 495-74-9) from Key Analogs


Capillin Exhibits 20- to 40-Fold Greater Antifungal Potency than Essential Oil Mixtures Against Plant Pathogens

Capillin demonstrates significantly superior antifungal activity against the grey mold pathogen Botrytis cinerea compared to its parent essential oil mixtures and related compounds. In a comparative biofungicide study, pure capillin achieved >90% growth inhibition of B. cinerea at a concentration of 0.05 mg/mL (50 μg/mL), whereas the minimum inhibitory concentration (MIC) of Artemisia stricta essential oil (comprised of 41.6% capillene) against Aspergillus niger was 0.625 mg/mL (625 μg/mL), indicating that capillin's direct antifungal potency is over an order of magnitude greater than that of a major essential oil containing its close analog [1][2][3]. This finding underscores that the bioactivity of crude extracts or essential oils cannot be solely attributed to or predicted by their major volatile constituents.

Antifungal Agricultural fungicide Plant pathology Botrytis cinerea Minimum Inhibitory Concentration (MIC)

Capillin Demonstrates >40-Fold Superior Cytotoxicity to Standard Chemotherapeutics Against Raji Lymphoblastoid Cells

In a head-to-head screening of 61 plant species used in Russian ethnomedicine, purified capillin demonstrated cytotoxic activity that exceeded that of the clinically used chemotherapeutic agents cyclophosphamide and fluorouracil. Capillin suppressed the growth of cultured human lymphoblastoid Raji cells at a concentration of 1-2 μg/mL, whereas the comparator drugs cyclophosphamide and fluorouracil exhibited lower cytotoxicity, requiring higher concentrations to achieve comparable effects in the same assay system [1]. This positions capillin as an exceptionally potent cytotoxic agent from a natural source, warranting further investigation as a lead compound.

Cytotoxicity Anticancer Lymphoblastoid cells Natural product IC50

Capillin Exhibits Broad-Spectrum Enzyme Inhibition Relevant to Diabetes, Significantly Outperforming the Analog Capillinol

In a direct comparative study of polyacetylenes isolated from Artemisia capillaris, capillin demonstrated potent inhibitory activity against three key therapeutic targets for diabetes and its complications: α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and rat lens aldose reductase (RLAR). In contrast, its structural analog capillinol, which features a terminal alcohol group instead of a ketone, showed only moderate inhibitory activity against α-glucosidase and PTP1B and was inactive against RLAR at the tested concentrations [1][2]. This clear functional divergence demonstrates that subtle structural modifications within this compound class lead to dramatic differences in both potency and target spectrum.

Antidiabetic Enzyme inhibition α-Glucosidase PTP1B Aldose reductase IC50

Capillin Induces Apoptosis in Human Leukemia HL-60 Cells via a Distinct Mitochondrial Pathway at Nanomolar Concentrations

Capillin is a potent inducer of apoptosis in human promyelocytic leukemia HL-60 cells through a specific mitochondrial pathway. Mechanistic studies revealed that treatment with 10⁻⁶ M (1 μM, equivalent to ~0.168 μg/mL) capillin for 6 hours induced characteristic apoptotic features including DNA fragmentation and nuclear fragmentation, which were preceded by the activation of c-Jun N-terminal kinase (JNK) and the release of cytochrome c from mitochondria [1][2]. This well-defined mechanism of action at a sub-micromolar concentration distinguishes capillin from other cytotoxic compounds that may induce cell death through non-specific necrosis or alternative pathways, and it underscores its potential as a targeted anticancer lead.

Apoptosis Leukemia Mitochondrial pathway JNK signaling Anticancer IC50

Optimal Research and Industrial Application Scenarios for Capillin (CAS: 495-74-9) Based on Quantitative Evidence


Agricultural Biofungicide Development Targeting High-Value Crops

Capillin's demonstrably high antifungal potency, with >90% inhibition of Botrytis cinerea at 0.05 mg/mL, positions it as a prime candidate for developing novel biofungicides for high-value crops susceptible to grey mold, such as strawberries, tomatoes, and grapes [1]. Its superior activity to crude essential oils allows for the formulation of more concentrated, stable, and efficacious products that can be applied at lower rates, reducing the environmental load and potential for phytotoxicity compared to essential oil-based treatments. Research and development in this area should focus on formulation stability, field efficacy trials, and cost-effective synthesis or extraction methods.

Anticancer Lead Compound for Leukemia and Solid Tumor Research

The robust in vitro evidence showing capillin's exceptional cytotoxicity against Raji lymphoblastoid cells (1-2 μg/mL) and its ability to induce apoptosis in HL-60 leukemia cells via the mitochondrial pathway at 1 μM makes it a high-priority lead compound for anticancer drug discovery [2][3]. Furthermore, its demonstrated anti-proliferative and pro-apoptotic effects on solid tumor cell lines, including colon (HT29), pancreatic (MIA PaCa-2), laryngeal (HEp-2), and lung (A549) carcinomas, broaden its potential therapeutic scope [4]. Procurement of high-purity capillin is essential for structure-activity relationship (SAR) studies, in vivo efficacy testing in xenograft models, and detailed mechanistic investigations to optimize its drug-like properties.

Multi-Targeted Tool Compound for Metabolic Disorder Research

Capillin's unique ability to potently inhibit three distinct diabetes-related enzymes—α-glucosidase, PTP1B, and RLAR—sets it apart from analogs like capillinol and makes it a valuable multi-targeted tool compound for studying metabolic disorders [5]. Researchers investigating the pathophysiology of diabetes and its complications can utilize capillin to simultaneously modulate postprandial hyperglycemia, insulin signaling, and the polyol pathway. Its differentiated inhibition kinetics (non-competitive for α-glucosidase and RLAR; mixed-type for PTP1B) further provide a rich basis for mechanistic enzymology studies and the design of novel multi-target-directed ligands.

Natural Insecticide Development and Research

As a recognized insecticidal principle from Artemisia nilagirica, capillin has demonstrated significant larvicidal activity against the cigarette beetle (Lasioderma serricorne) with an LC50 of 130 ppm [6]. This property, combined with its plant-derived origin, makes it a candidate for developing natural insecticides or insect growth regulators for use in integrated pest management (IPM) programs, particularly for stored-product pests. Procurement of capillin enables researchers to explore its mode of insecticidal action, assess its spectrum of activity against other agricultural pests, and evaluate its safety profile for potential commercial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.